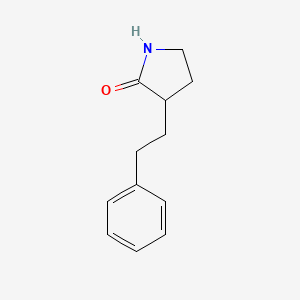
3-苯乙基吡咯烷-2-酮
描述
3-Phenethylpyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a phenethyl group at the third position. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in various fields.
科学研究应用
3-Phenethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
Target of Action
Pyrrolidin-2-one, a core structure in 3-phenethylpyrrolidin-2-one, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the target’s function.
Biochemical Pathways
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . This suggests that the compound may have an impact on metabolic pathways related to these substances.
Result of Action
Pyrrolidin-2-ones and their derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
The stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
生化分析
Biochemical Properties
3-Phenethylpyrrolidin-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules, influencing their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities.
Cellular Effects
The effects of 3-Phenethylpyrrolidin-2-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Phenethylpyrrolidin-2-one has been shown to inhibit cell proliferation and induce apoptosis . This compound affects key signaling pathways such as the PI3K/Akt pathway, which is involved in cell growth and survival. Additionally, it can alter the expression of genes related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 3-Phenethylpyrrolidin-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. One of the primary mechanisms involves the inhibition of enzyme activity by binding to their active sites . This compound can also activate certain enzymes, leading to enhanced catalytic activity. Furthermore, 3-Phenethylpyrrolidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 3-Phenethylpyrrolidin-2-one change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under controlled conditions for extended periods . Its degradation products can also have biological activities, which need to be considered in long-term studies. In vivo studies have demonstrated that prolonged exposure to 3-Phenethylpyrrolidin-2-one can lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 3-Phenethylpyrrolidin-2-one vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been identified, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent.
Metabolic Pathways
3-Phenethylpyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation to produce various metabolites, which can have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on the body.
Transport and Distribution
The transport and distribution of 3-Phenethylpyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for different cellular compartments.
Subcellular Localization
The subcellular localization of 3-Phenethylpyrrolidin-2-one is a critical factor in determining its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 3-Phenethylpyrrolidin-2-one can influence its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethylpyrrolidin-2-one typically involves the reaction of phenethylamine with succinic anhydride under acidic or basic conditions to form the corresponding amide. This intermediate is then cyclized to form the pyrrolidinone ring. The reaction conditions often include heating and the use of solvents such as toluene or ethanol .
Industrial Production Methods
Industrial production of 3-Phenethylpyrrolidin-2-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Microwave-assisted synthesis is also a method employed to achieve high yields in shorter reaction times .
化学反应分析
Types of Reactions
3-Phenethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of phenethyl ketone or phenethyl carboxylic acid.
Reduction: Formation of phenethyl alcohol.
Substitution: Various substituted phenethyl derivatives depending on the reagents used.
相似化合物的比较
3-Phenethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: The parent compound without the phenethyl group.
3-Methylpyrrolidin-2-one: A similar compound with a methyl group instead of a phenethyl group.
3-Phenylpyrrolidin-2-one: A compound with a phenyl group instead of a phenethyl group.
The uniqueness of 3-Phenethylpyrrolidin-2-one lies in its phenethyl substitution, which can impart distinct biological activities and chemical properties compared to its analogs .
属性
IUPAC Name |
3-(2-phenylethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-11(8-9-13-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWKEJRXBCOELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)

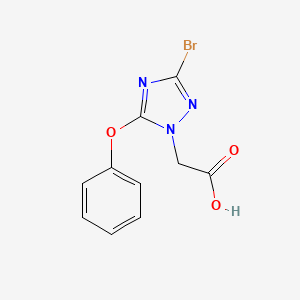
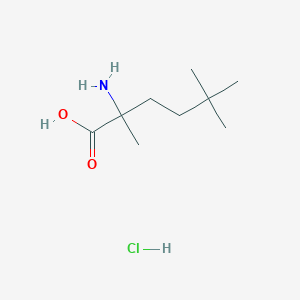

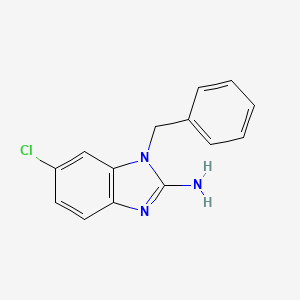
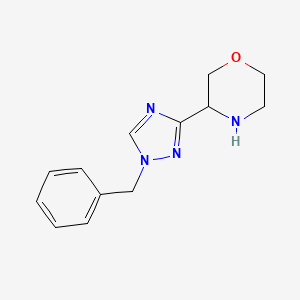
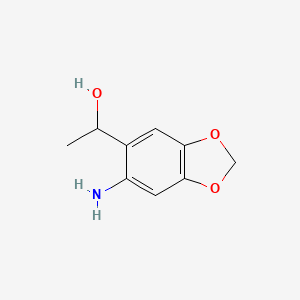
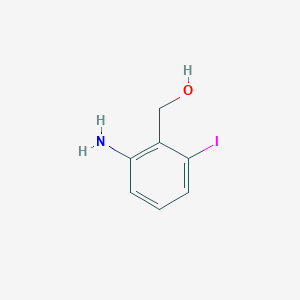
amine](/img/structure/B1381444.png)
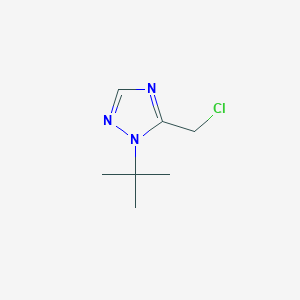
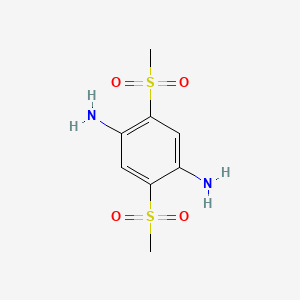
![5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B1381448.png)
